Mass Shift and Isotopic Purity for Unambiguous MS Detection
Lornoxicam-d3 provides a +3 Da mass shift from the native lornoxicam analyte (MW 371.81 → 374.84), enabling baseline resolution in the MS¹ scan and eliminating cross‑talk in multiple reaction monitoring (MRM) . In contrast, the unlabeled internal standard piroxicam used in a published LC‑MS/MS method shares only partial structural homology and exhibits a different precursor→product ion transition (m/z 332→121 vs. m/z 372→121 for lornoxicam), which does not correct for compound‑specific matrix effects [1].
| Evidence Dimension | Molecular weight / mass shift for MS differentiation |
|---|---|
| Target Compound Data | MW 374.84; +3 Da mass shift |
| Comparator Or Baseline | Unlabeled lornoxicam (MW 371.81) / Piroxicam (MW 331.35) as IS |
| Quantified Difference | +3 Da vs. 0 Da (unlabeled); distinct MRM transitions |
| Conditions | ESI positive ion mode; SRM of m/z 372→121 (lornoxicam) vs. m/z 332→121 (piroxicam) |
Why This Matters
A +3 Da mass shift ensures the IS peak does not overlap with the analyte's isotopic envelope, a prerequisite for accurate integration and regulatory compliance in bioanalytical method validation.
- [1] Zeng YL, et al. Determination of lornoxicam in human plasma by LC/MS/MS. Acta Pharmaceutica Sinica. 2004;39(2):132-135. View Source
